![molecular formula C20H20I3NO6 B11823700 (2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3,5,3’-triiodo-L-thyronine is a synthetic compound belonging to the family of thyroid hormones. It is structurally related to 3,3’,5-triiodo-L-thyronine, a metabolite of thyroxine. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-3,5,3’-triiodo-L-thyronine can be synthesized through a multi-step process involving the iodination of L-thyronine followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The iodination typically involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction conditions often require a controlled temperature and pH to ensure selective iodination at the desired positions .
Industrial Production Methods
Industrial production of Boc-3,5,3’-triiodo-L-thyronine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity, and implementing stringent quality control measures. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce high-quality Boc-3,5,3’-triiodo-L-thyronine for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-3,5,3’-triiodo-L-thyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated analogs.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium iodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles such as thiols, amines, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetraiodothyronine, while reduction can produce diiodothyronine .
Applications De Recherche Scientifique
Boc-3,5,3’-triiodo-L-thyronine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of thyroid hormone function and metabolism.
Medicine: Investigated for its potential therapeutic effects in thyroid-related disorders and metabolic diseases.
Industry: Utilized in the production of diagnostic reagents and as a reference material in quality control.
Mécanisme D'action
Boc-3,5,3’-triiodo-L-thyronine exerts its effects by binding to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells. This binding activates the transcription of thyroid hormone-responsive genes, leading to various physiological effects such as increased metabolic rate, protein synthesis, and lipid metabolism. The compound also influences mitochondrial function and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5-triiodo-L-thyronine (T3): A naturally occurring thyroid hormone with similar biological activity.
3,5-diiodo-L-thyronine (T2): A less iodinated analog with distinct metabolic effects.
Reverse T3 (rT3): An inactive form of triiodothyronine that competes with T3 for receptor binding.
Uniqueness
Boc-3,5,3’-triiodo-L-thyronine is unique due to its synthetic nature and the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection in synthetic applications. This makes it a valuable tool in research and industrial processes .
Propriétés
Formule moléculaire |
C20H20I3NO6 |
|---|---|
Poids moléculaire |
751.1 g/mol |
Nom IUPAC |
(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m1/s1 |
Clé InChI |
RHPREXVEYLGBHT-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


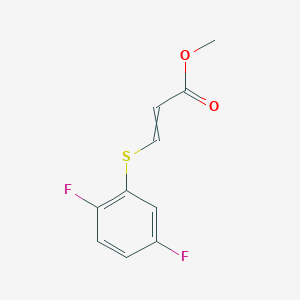
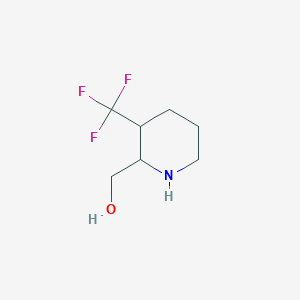
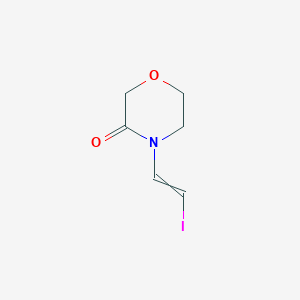

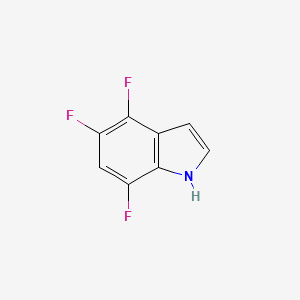

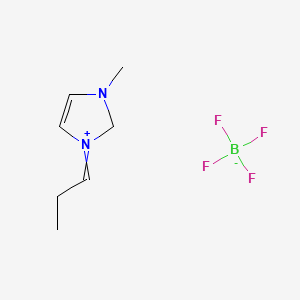

![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)
![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)
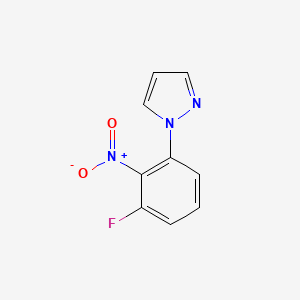

![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)
